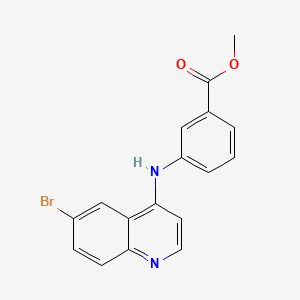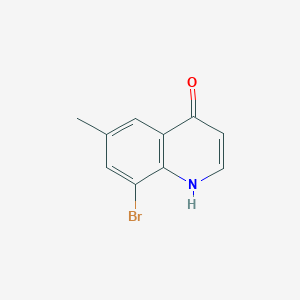
8-Bromo-4-hydroxy-6-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-hidroxi-6-metilquinolina es un derivado de quinolina caracterizado por la presencia de un átomo de bromo en la posición 8, un grupo hidroxilo en la posición 4 y un grupo metilo en la posición 6 del anillo de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8-Bromo-4-hidroxi-6-metilquinolina normalmente implica la bromación de 4-hidroxi-6-metilquinolina. Un método común incluye el uso de bromo o N-bromosuccinimida (NBS) como agente bromante en presencia de un disolvente como ácido acético o cloroformo. La reacción normalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la bromación completa.
Métodos de producción industrial: A escala industrial, la producción de 8-Bromo-4-hidroxi-6-metilquinolina puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos, son cruciales para la síntesis a gran escala.
Tipos de reacciones:
Oxidación: 8-Bromo-4-hidroxi-6-metilquinolina puede sufrir reacciones de oxidación, normalmente utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de N-óxidos de quinolina.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que podría convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El átomo de bromo en la posición 8 es reactivo y se puede sustituir por nucleófilos como aminas o tioles en condiciones adecuadas, formando varios derivados de quinolina sustituidos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Aminas o tioles en presencia de una base como la trietilamina.
Principales productos formados:
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de amina.
Sustitución: Derivados de quinolina sustituidos con varios grupos funcionales que reemplazan el átomo de bromo.
4. Aplicaciones en investigación científica
8-Bromo-4-hidroxi-6-metilquinolina tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antivirales.
Industria: Utilizado en el desarrollo de colorantes, pigmentos y otros productos químicos especiales.
Aplicaciones Científicas De Investigación
8-Bromo-4-hydroxy-6-methylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
El mecanismo por el cual 8-Bromo-4-hidroxi-6-metilquinolina ejerce sus efectos a menudo está relacionado con su capacidad para interactuar con ácidos nucleicos y proteínas. El grupo hidroxilo en la posición 4 y el átomo de bromo en la posición 8 facilitan la unión a los objetivos biológicos, lo que podría interrumpir los procesos celulares. El compuesto puede inhibir enzimas o interferir con la replicación y transcripción del ADN, lo que lleva a sus propiedades antimicrobianas y anticancerígenas.
Compuestos similares:
4-Hidroxiquinolina: Carece de los grupos bromo y metilo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
8-Bromoquinolina: Carece de los grupos hidroxilo y metilo, lo que afecta su solubilidad y reactividad.
6-Metilquinolina: Carece de los grupos bromo e hidroxilo, lo que altera su comportamiento químico y actividad biológica.
Singularidad: 8-Bromo-4-hidroxi-6-metilquinolina es única debido a la combinación de los grupos bromo, hidroxilo y metilo, que confieren reactividad química y actividad biológica distintas. Esta combinación permite interacciones específicas con objetivos biológicos y la convierte en un compuesto versátil en química sintética.
Comparación Con Compuestos Similares
4-Hydroxyquinoline: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
8-Bromoquinoline: Lacks the hydroxyl and methyl groups, affecting its solubility and reactivity.
6-Methylquinoline: Lacks the bromine and hydroxyl groups, altering its chemical behavior and biological activity.
Uniqueness: 8-Bromo-4-hydroxy-6-methylquinoline is unique due to the combination of the bromine, hydroxyl, and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets and makes it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
8-bromo-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWBUEWBEOUAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656137 |
Source


|
| Record name | 8-Bromo-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156919-75-3 |
Source


|
| Record name | 8-Bromo-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

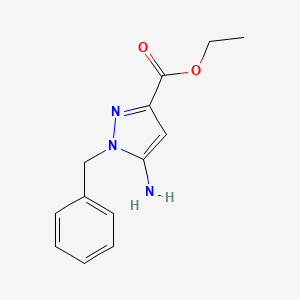

![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)
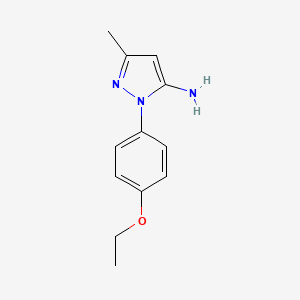
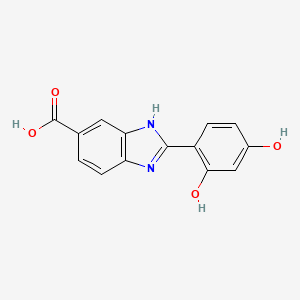
![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
![4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B12123956.png)
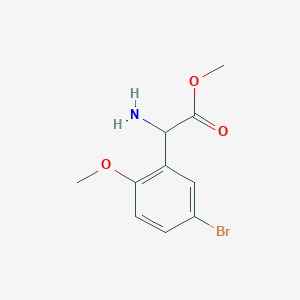
![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)
